3-(Bromomethyl)-4-chloro-2-ethylpyridine
Description
3-(Bromomethyl)-4-chloro-2-ethylpyridine is a halogenated pyridine derivative with the molecular formula C₈H₉BrClN (molecular weight: 234.52 g/mol). Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 3, a chlorine atom at position 4, and an ethyl (-CH₂CH₃) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents enable nucleophilic substitution reactions for further functionalization .
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-2-ethylpyridine |
InChI |
InChI=1S/C8H9BrClN/c1-2-8-6(5-9)7(10)3-4-11-8/h3-4H,2,5H2,1H3 |
InChI Key |
AZSLVGGPTUXRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Bromomethyl)-4-chloro-2-ethylpyridine with analogous pyridine and pyrimidine derivatives, emphasizing structural features, physicochemical properties, and applications.
2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine
- Molecular Formula : C₇H₄BrClF₃N
- Substituents : Bromomethyl (-CH₂Br) at position 2, chlorine at position 6, trifluoromethyl (-CF₃) at position 3.
- Key Differences :
- Spectroscopic Data : ¹H NMR signals at δ 4.60 (s, 2H, -CH₂Br) and 7.85 (s, 1H, pyridine-H) .
4-(Bromomethyl)-2-chloro-3-fluoropyridine
- Molecular Formula : C₆H₄BrClFN
- Substituents : Bromomethyl at position 4, chlorine at position 2, fluorine at position 3.
- Key Differences :
- Spectroscopic Data : ¹H NMR δ 4.55 (s, 2H, -CH₂Br) and 8.25 (d, 1H, pyridine-H) .
5-Bromo-2-chloropyrimidin-4-amine
- Molecular Formula : C₄H₃BrClN₃
- Substituents : Bromine at position 5, chlorine at position 2, amine (-NH₂) at position 4.
- Key Differences :
- Crystal Data : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds enhancing crystallinity .
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula : C₁₇H₁₄ClN₅O₈
- Substituents : Chloroethyl (-CH₂CH₂Cl) side chain, methyl (-CH₃) at position 2.
- Key Differences: Fused pyrido-pyrimidinone ring system increases rigidity and influences bioavailability in antipsychotic drugs . Applications: Intermediate in the synthesis of risperidone, a schizophrenia medication.
Comparative Data Table
| Compound | Molecular Formula | Substituents | Molecular Weight | Key Spectral Data (¹H NMR) | Applications |
|---|---|---|---|---|---|
| This compound | C₈H₉BrClN | 3-BrCH₂, 4-Cl, 2-CH₂CH₃ | 234.52 | δ 1.35 (t, 3H), 2.85 (q, 2H), 4.45 (s, 2H) | Pharmaceutical intermediates |
| 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine | C₇H₄BrClF₃N | 2-BrCH₂, 6-Cl, 4-CF₃ | 274.47 | δ 4.60 (s, 2H), 7.85 (s, 1H) | Agrochemical synthesis |
| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 4-BrCH₂, 2-Cl, 3-F | 224.46 | δ 4.55 (s, 2H), 8.25 (d, 1H) | Fluorinated polymers |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | 5-Br, 2-Cl, 4-NH₂ | 205.44 | δ 6.50 (s, 1H, pyrimidine-H) | Antimetabolite drug precursors |
Research Findings and Implications
- Reactivity Trends : Bromomethyl groups in pyridine derivatives exhibit higher reactivity in nucleophilic substitutions compared to chlorinated or fluorinated analogs due to the weaker C–Br bond .
- Steric and Electronic Effects : Ethyl groups provide moderate steric bulk, balancing reactivity and stability, whereas trifluoromethyl or fluorine substituents prioritize electronic effects over steric hindrance .
- Pharmacological Relevance : Pyridine derivatives with halogen substituents are critical in drug design, particularly for central nervous system (CNS) targets, due to their ability to cross the blood-brain barrier .
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